1-(Morpholin-2-yl)prop-2-yn-1-one
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Overview
Description
1-(Morpholin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . It is characterized by the presence of a morpholine ring attached to a propynone group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)prop-2-yn-1-one typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(Morpholin-2-yl)prop-2-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)prop-2-yn-1-one involves its interaction with molecular targets through various pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then participate in further chemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Morpholin-4-yl)prop-2-yn-1-one: Similar in structure but with the morpholine ring attached at a different position.
Propargyl-containing compounds: These compounds share the propargyl group and exhibit similar reactivity and applications.
Uniqueness: 1-(Morpholin-2-yl)prop-2-yn-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-morpholin-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO2/c1-2-6(9)7-5-8-3-4-10-7/h1,7-8H,3-5H2 |
InChI Key |
BDABDZHKYUJOBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CNCCO1 |
Origin of Product |
United States |
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